2-[(Cyclopropylamino)methyl]phenol
Overview
Description
2-[(Cyclopropylamino)methyl]phenol is a chemical compound with the molecular formula C10H13NO and a molecular weight of 163.22 g/mol. It is a useful research chemical, often employed as a building block in various chemical syntheses. The compound features a phenol group substituted with a cyclopropylamino methyl group, which imparts unique chemical properties.
Mechanism of Action
Target of Action
The primary target of 2-[(Cyclopropylamino)methyl]phenol is the quorum regulator SarA of Staphylococcus aureus . This bacterium is a widely acknowledged Gram-positive pathogen known for forming biofilm and expressing virulence genes through quorum sensing (QS), a cell-to-cell communication process . The SarA protein up-regulates the expression of many virulence factors, including biofilm formation, to mediate pathogenesis and evasion of the host immune system .
Mode of Action
This compound interacts with the SarA protein, inhibiting its production and blocking its function . This interaction results in a significant reduction in the expression of representative virulence genes like fnbA, hla, and hld that are governed under S. aureus QS . The compound’s action on SarA leads to the down-regulation of biofilm and virulence factors .
Biochemical Pathways
It is known that phenolic compounds, which include this compound, undergo metabolic reactions in the small intestine . Enzymes such as phenol-sulfonate transferase, beta-glucosidase, lactase root enzymes hydrolase, and UDP-glucuronyl transferase are involved in these processes .
Pharmacokinetics
It is known that the absorption and bioavailability of phenolic compounds depend largely on their metabolic reactions conducted in the small intestine .
Result of Action
The primary result of the action of this compound is the inhibition of biofilm formation and the down-regulation of virulence genes in S. aureus . This leads to a decrease in the pathogenicity of the bacteria, making it easier for the host immune system to combat the infection .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s action was studied in a sample with a temperature of 298K and a pH of 7.5
Biochemical Analysis
Biochemical Properties
Phenolic compounds, such as 2-[(Cyclopropylamino)methyl]phenol, are known for their free radical scavenging and metal chelating properties . They can interact with various enzymes, proteins, and other biomolecules, influencing cell signaling pathways and gene expression
Cellular Effects
Phenolic compounds are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . They can regulate several pathways and have been shown to have beneficial effects in maintaining human health
Molecular Mechanism
Phenolic compounds are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
Phenolic compounds have shown neuroprotective effects in animal models
Metabolic Pathways
Phenolic compounds are known to interact with various enzymes and cofactors
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Cyclopropylamino)methyl]phenol typically involves the reaction of cyclopropylamine with a suitable phenol derivative. One common method is the Mannich reaction, where cyclopropylamine, formaldehyde, and phenol are reacted under acidic conditions to form the desired product. The reaction conditions often include a temperature range of 0-25°C and a pH of around 4-5 to facilitate the formation of the Mannich base.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[(Cyclopropylamino)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form hydroquinones using reducing agents like sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenol group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Brominated or nitrated derivatives of the phenol.
Scientific Research Applications
2-[(Cyclopropylamino)methyl]phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Phenol: A simpler compound with a hydroxyl group attached to a benzene ring.
Cyclopropylamine: Contains a cyclopropyl group attached to an amino group.
Mannich Bases: Compounds formed by the reaction of an amine, formaldehyde, and a phenol derivative.
Uniqueness
2-[(Cyclopropylamino)methyl]phenol is unique due to the presence of both a cyclopropylamino group and a phenol group in its structure. This combination imparts distinct chemical properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-[(cyclopropylamino)methyl]phenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c12-10-4-2-1-3-8(10)7-11-9-5-6-9/h1-4,9,11-12H,5-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMASOABZZOLEIE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC=CC=C2O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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